molecular formula C19H13F2N5O2S B2808447 N-(2,5-difluorophenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251697-34-3

N-(2,5-difluorophenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2808447
CAS No.: 1251697-34-3
M. Wt: 413.4
InChI Key: XRJNUBFAPGWMRM-UHFFFAOYSA-N
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Description

This compound is a triazolopyrazine derivative characterized by a phenylsulfanyl substituent at position 8 of the pyrazine ring and an N-(2,5-difluorophenyl)acetamide side chain. The presence of fluorine atoms and sulfur-containing moieties may enhance metabolic stability and target binding affinity .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O2S/c20-12-6-7-14(21)15(10-12)23-16(27)11-26-19(28)25-9-8-22-18(17(25)24-26)29-13-4-2-1-3-5-13/h1-10H,11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJNUBFAPGWMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with a unique structural framework that suggests potential biological activities. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound features several critical structural elements:

  • Difluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Triazolo-Pyrazine Moiety : Common in kinase inhibitors, indicating potential anticancer properties.
  • Phenylthio Group : Suggests possible antimicrobial activity.

The molecular formula is C16H13F2N3O3S, with an average mass of approximately 419.45 g/mol .

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties due to its sulfur and nitrogen heterocycles. These functionalities could interact with biological targets involved in microbial growth .

Potential Antimicrobial Activity:

  • Bacterial Targets : In silico studies are required to evaluate its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus.
  • Fungal Targets : The compound's potential antifungal activity against species like Candida albicans also warrants investigation .

Anticancer Activity

The triazolo-pyrazine structure is associated with various anticancer mechanisms. Compounds with similar frameworks have shown promise in inhibiting specific kinases involved in tumor progression . Research into the binding affinity of this compound to various cancer-related proteins could elucidate its therapeutic potential.

In Vitro Studies

Research has focused on synthesizing derivatives of similar compounds to assess their biological activities. For instance:

  • A study on hydrazide derivatives demonstrated significant antimicrobial and anticancer activities through various assays .
CompoundActivityStudy Reference
3-Hydroxy-N-(substituted phenyl)-4-oxothiazolidin-3-yl derivativesAntimicrobial
Triazolopyrazine derivativesAnticancer

Molecular Docking Studies

Molecular docking studies have been conducted to predict how well this compound binds to target proteins. These studies reveal insights into the compound's mechanism of action and potential efficacy against specific diseases .

Synthesis Pathways

The synthesis of this compound involves multi-step procedures that may include:

  • Formation of Triazolo-Pyrazine Core : Utilizing cyclization reactions.
  • Introduction of Functional Groups : Such as the difluorophenyl and phenylthio groups through electrophilic aromatic substitution.

These synthetic methods highlight the complexity involved in producing compounds with desired biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that compounds with similar structural motifs to N-(2,5-difluorophenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide exhibit potential anticancer properties. The triazolo-pyrazine ring is often associated with kinase inhibition, which is crucial in cancer therapy. Preliminary studies suggest that this compound may interact with specific kinases involved in tumor growth and proliferation.

Antimicrobial Activity
The presence of sulfur and nitrogen heterocycles in the compound's structure raises the possibility of antimicrobial properties. Initial investigations suggest that it could be effective against various bacteria and fungi. However, further in vitro and in silico studies are required to confirm these effects and elucidate the mechanisms of action.

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic procedures. Key reactions may include:

  • Formation of the Triazolo-Pyrazine Core : This involves cyclization reactions that create the triazole and pyrazine rings.
  • Amidation Reactions : The introduction of the acetamide group can be achieved through acylation methods.

These synthetic routes not only highlight the complexity involved in creating this compound but also its versatility for modifications that could enhance its biological activity.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for establishing its therapeutic potential. Interaction studies may focus on:

  • Binding Affinity Assays : Evaluating how well the compound binds to various enzymes or receptors.
  • Molecular Docking Studies : These computational methods can predict how the compound fits into active sites of target proteins.

Such studies are essential for assessing both efficacy and safety profiles before advancing to clinical trials .

Comparison with Similar Compounds

Structural Comparison with Analogous Triazolopyrazine/Pyrimidine Derivatives

Compound 1: 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide ()

  • Core Structure: Shares the triazolopyrazine backbone but differs in substituents: Position 8: 4-Chlorobenzylsulfanyl vs. phenylsulfanyl in the target compound. The chloro group may increase lipophilicity and alter steric interactions. Acetamide Side Chain: N-(2,5-dimethylphenyl) vs. N-(2,5-difluorophenyl).
  • Molecular Weight : ~470.96 g/mol (calculated), slightly higher than the target compound due to the chlorobenzyl group.

Compound 2: N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide ()

  • Core Structure: Triazolopyrimidine instead of triazolopyrazine.
  • Substituents: Position 5: 4-Fluorophenylamino group introduces hydrogen-bonding capability absent in the target compound. Position 7: Methyl group enhances steric bulk, possibly reducing conformational flexibility.
  • Acetamide Side Chain : Similar to Compound 1 (N-(2,5-dimethylphenyl)), contrasting with the difluorophenyl group in the target compound.

Table 1: Structural and Substituent Comparison

Feature Target Compound Compound 1 () Compound 2 ()
Core Heterocycle Triazolopyrazine Triazolopyrazine Triazolopyrimidine
Position 8/5 Substituent Phenylsulfanyl 4-Chlorobenzylsulfanyl 4-Fluorophenylamino
Acetamide Substituent N-(2,5-difluorophenyl) N-(2,5-dimethylphenyl) N-(2,5-dimethylphenyl)
Halogen Presence Fluorine (difluorophenyl) Chlorine (benzyl group) Fluorine (phenylamino group)

Functional Comparison with Sulfonamide and Triazolo-Based Agrochemicals ()

  • Triazolo/Sulfonamide Motifs : Flumetsulam’s triazolopyrimidine-sulfonamide structure highlights the role of sulfonamide groups in enhancing herbicidal activity via enzyme inhibition (e.g., acetolactate synthase). The target compound’s phenylsulfanyl group may mimic this interaction but lacks the sulfonamide’s hydrogen-bonding capacity .
  • Acetamide Side Chains : Oxadixyl’s methoxyacetamide side chain contrasts with the target compound’s difluorophenylacetamide. Fluorine atoms in the latter may improve resistance to metabolic degradation compared to methyl/methoxy groups .

Key Research Implications

  • Structure-Activity Relationships (SAR) : The difluorophenyl group in the target compound likely enhances electronegativity and metabolic stability over methyl or chloro analogs .
  • Biological Target Hypotheses : The phenylsulfanyl moiety may interact with cysteine residues in kinase ATP-binding pockets, akin to covalent inhibitors like ibrutinib.
  • Synthetic Challenges : Introducing fluorine atoms and maintaining sulfur stability under physiological conditions require optimized synthetic protocols.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?

Answer:
The synthesis involves multi-step reactions, including:

  • Amide bond formation between the difluorophenylamine and the triazolopyrazine core.
  • Thioether linkage introduction via nucleophilic substitution or oxidative coupling .
    Key conditions:
  • Use of inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
  • Temperature control (e.g., 0–5°C during coupling steps to minimize side reactions) .
    Purity Assurance:
  • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Validate purity (>95%) using HPLC (C18 column, UV detection at 254 nm) and 1H/13C NMR (confirm absence of residual solvents like DMF) .

Basic: What analytical techniques are essential for structural characterization?

Answer:

TechniqueApplicationKey Parameters
1H/13C NMR Confirm backbone structureChemical shifts for aromatic protons (δ 7.1–8.3 ppm) and acetamide carbonyl (δ ~170 ppm) .
HRMS Verify molecular formulaExact mass matching (e.g., [M+H]+ calculated vs. observed) .
FT-IR Identify functional groupsStretching bands for C=O (~1650 cm⁻¹) and S–C (~650 cm⁻¹) .

Basic: How should initial biological activity screening be designed?

Answer:

  • In vitro assays : Test against disease-relevant targets (e.g., kinases for cancer, acetylcholinesterase for neurological disorders).
    • Use enzyme inhibition assays (IC₅₀ determination via fluorometric/colorimetric readouts) .
  • Cell-based studies : Evaluate cytotoxicity (MTT assay) and selectivity (normal vs. cancer cell lines) .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity).
    • Example: Optimize Suzuki-Miyaura coupling by varying Pd catalyst (0.5–2 mol%) and base (K₂CO₃ vs. Cs₂CO₃) .
  • Real-time monitoring : Employ in-situ FT-IR or Raman spectroscopy to track intermediate formation .
  • Scale-up adjustments : Maintain mixing efficiency (use flow chemistry for exothermic steps) .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

  • Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for triazolopyrazines) .
  • Photostability : Expose to UV light (320–400 nm); monitor degradation via HPLC. Use amber vials for light-sensitive samples .
  • pH stability : Incubate in buffers (pH 3–10) at 37°C. Hydrolysis of the acetamide group may occur at extreme pH .

Advanced: How can conflicting biological activity data across studies be resolved?

Answer:

  • Structural validation : Re-analyze batches via X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to rule out polymorphic variations .
  • Assay standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times .
  • Meta-analysis : Use tools like ROSALIND or PRISM to normalize dose-response data across publications .

Advanced: What computational strategies predict binding modes to therapeutic targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets. Prioritize poses with hydrogen bonds to the triazole ring .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å acceptable) .
  • QSAR models : Train on analogs with known IC₅₀ values to predict bioactivity .

Advanced: What derivatization strategies enhance pharmacological properties?

Answer:

  • Bioisosteric replacement : Substitute phenylsulfanyl with pyridinyl groups to improve solubility .
  • Prodrug design : Introduce ester moieties at the acetamide group for enhanced bioavailability .
  • SAR studies : Synthesize analogs with varying fluorophenyl substituents (2,5-difluoro vs. 3,4-difluoro) to map steric/electronic effects .

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